molecular formula C18H17NS B1674420 IFN alpha-IFNAR-IN-1

IFN alpha-IFNAR-IN-1

货号: B1674420
分子量: 279.4 g/mol
InChI 键: OHDXDNUPVVYWOV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

干扰素α-IFNAR抑制剂-IN-1 是一种非肽类、低分子量抑制剂,专门针对干扰素α(IFN-α)与其受体,干扰素α/β受体(IFNAR)之间的相互作用。 该化合物以其抑制修饰的牛痘Ankara(MVA)在骨髓来源的浆细胞样树突状细胞(BM-pDC)中诱导的反应的能力而闻名,其IC50值范围为2至8微摩尔 .

准备方法

合成路线和反应条件

干扰素α-IFNAR抑制剂-IN-1 的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。详细的合成路线和反应条件是专有的,并未公开披露。 据了解,该化合物是使用标准有机合成技术合成的,包括使用保护基团、偶联试剂和色谱等纯化方法 .

工业生产方法

干扰素α-IFNAR抑制剂-IN-1 的工业生产遵循良好生产规范(GMP)以确保最终产品的纯度和一致性。该过程涉及大规模合成、纯化和质量控制措施,以满足监管标准。 该化合物通常以散装形式生产,并储存在特定条件下以保持其稳定性 .

化学反应分析

反应类型

干扰素α-IFNAR抑制剂-IN-1 主要由于其官能团而发生取代反应。在标准条件下,它通常不会发生氧化或还原反应。

常用试剂和条件

用于合成干扰素α-IFNAR抑制剂-IN-1 的常用试剂包括偶联试剂,如N,N'-二环己基碳二亚胺(DCC)和N-羟基琥珀酰亚胺(NHS)。 反应通常在惰性气氛条件下在二氯甲烷(DCM)或二甲基甲酰胺(DMF)等有机溶剂中进行 .

主要形成的产物

干扰素α-IFNAR抑制剂-IN-1 合成的主要产物是最终的抑制剂化合物本身。 通过纯化过程去除副产物和杂质,以确保最终产品的纯度 .

科学研究应用

干扰素α-IFNAR抑制剂-IN-1 具有广泛的科学研究应用,尤其是在免疫学、病毒学和癌症研究领域。它用于研究干扰素α信号在各种生物过程和疾病中的作用。一些关键应用包括:

作用机制

干扰素α-IFNAR抑制剂-IN-1 通过抑制干扰素α与其受体 IFNAR 之间的相互作用来发挥作用。这种抑制阻止下游信号通路(包括 JAK-STAT 通路)的激活,该通路对于干扰素α的抗病毒和免疫调节作用至关重要。 通过阻断这种相互作用,干扰素α-IFNAR抑制剂-IN-1 减少了干扰素刺激基因(ISG)和促炎细胞因子的产生,从而调节免疫反应 .

相似化合物的比较

生物活性

Interferon alpha (IFN-α) is a crucial cytokine in the immune response, particularly known for its antiviral, antiproliferative, and immunomodulatory properties. The biological activity of IFN-α is mediated through its interaction with the interferon alpha/beta receptor (IFNAR), which consists of two subunits: IFNAR1 and IFNAR2. This article explores the biological activity of the compound "IFN alpha-IFNAR-IN-1," examining its mechanisms, effects on various cell types, and implications for therapeutic applications.

Binding and Signaling : IFN-α binds to the IFNAR complex, initiating a signaling cascade that leads to the activation of various genes involved in antiviral responses. The binding affinity of different IFN-α subtypes to IFNAR can significantly influence their biological activities. For instance, studies have shown that certain subtypes induce distinct patterns of gene expression, which correlate with their antiviral efficacy and ability to inhibit cell proliferation .

Receptor Trafficking : Recent research highlights the importance of receptor trafficking in modulating the signaling outcomes of IFN-α. Upon binding, the IFNAR complex undergoes endocytosis, which not only regulates receptor availability at the plasma membrane but also influences downstream signaling pathways . This dynamic process is essential for fine-tuning the immune response to viral infections.

Biological Activities

  • Antiviral Activity :
    • Cell Line Sensitivity : The antiviral activity of IFN-α varies across different cell lines. For example, studies indicate that certain cell lines exhibit robust antiviral responses while others show minimal effects depending on their sensitivity to IFN signaling .
    • Gene Induction Profiles : The expression levels of interferon-stimulated genes (ISGs) such as OAS and Mx1 are significantly elevated in response to IFN-α treatment in sensitive cell lines, underscoring its role in enhancing antiviral defenses .
  • Antiproliferative Effects :
    • Cell Proliferation Inhibition : IFN-α has been shown to inhibit cell proliferation in various cancer cell lines. However, specific mutations in the receptor or differences in receptor expression can lead to resistance against these antiproliferative effects .
    • Case Studies : A notable case involved a patient with a mutation in IFNAR1 who exhibited severe hyperinflammation following vaccination, highlighting the critical role of type I interferons in regulating immune responses .
  • Immunomodulatory Functions :
    • Modulation of Immune Responses : IFN-α influences not only antiviral responses but also modulates adaptive immunity by affecting T-cell activation and differentiation. This dual role is vital for orchestrating effective immune responses against pathogens .

Table 1: Summary of Biological Activities of this compound

Activity TypeEffectCell Lines TestedReference
AntiviralInduces ISG expressionWISH, OVCAR3, A549
AntiproliferativeInhibits proliferationOVCAR3 (sensitive), T47D (resistant)
ImmunomodulatoryModulates T-cell responsesVarious immune cells

Case Studies

  • Patient with IFNAR Deficiency : A case study reported a child with complete deficiency of the IFNAR1 chain who developed fatal systemic hyperinflammation post-vaccination. This case illustrates the critical role of type I interferons in maintaining immune homeostasis and preventing pathological inflammation .
  • CRISPR-Cas9 Knockout Studies : Research utilizing CRISPR-Cas9 technology to create IFNAR1 knockout cell lines demonstrated enhanced production efficiency for recombinant adenoviruses expressing IFN-α. This finding suggests potential applications for improving bioproduction systems while elucidating the role of type I interferons in cellular responses .

常见问题

Basic Research Questions

Q. What is the molecular mechanism by which IFN alpha-IFNAR-IN-1 inhibits IFN-α signaling?

this compound is a nonpeptidic, low-molecular-weight compound that directly blocks the interaction between IFN-α and its receptor IFNAR. It binds competitively to IFN-α, preventing receptor dimerization and downstream JAK-STAT signaling activation. This inhibition is concentration-dependent, with an IC50 of 2–8 μM in bone marrow-derived plasmacytoid dendritic cells (BM-pDCs) stimulated by modified vaccinia Ankara virus (MVA) .

Q. How can researchers validate the specificity of this compound in blocking IFN-α/IFNAR interactions?

Methodological validation steps include:

  • Competitive binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure direct binding affinity between this compound and IFN-α.
  • Cytokine profiling : Assess selectivity by measuring IL-12 or other cytokine levels (e.g., IL-6, TNF-α) in treated BM-pDCs; this compound minimally affects IL-12 production, confirming specificity .
  • Genetic controls : Compare results with IFNAR-knockout models to confirm on-target effects .

Q. What in vitro models are appropriate for studying this compound activity?

BM-pDCs differentiated with Flt3-Ligand (Flt3-L) are a primary model, as they exhibit robust IFN-α responses to viral stimuli like MVA or CpG2215. Dose-response curves (2–20 μM) should be generated to confirm IC50 consistency across replicates. Include poly(I:C) or VSV-M2 as alternative stimuli to test broader applicability .

Advanced Research Questions

Q. How should researchers address discrepancies in reported IC50 values (2–8 μM) across studies?

Variations may arise from differences in:

  • Cell type : BM-pDC differentiation protocols (e.g., Flt3-L concentration, culture duration) affect IFN-α response sensitivity.
  • Stimuli : MVA vs. CpG2216 may engage distinct TLR pathways, altering inhibitor efficacy.
  • Assay readouts : ELISA vs. luciferase reporter assays for IFN-α quantification can yield variability. Standardize protocols using a reference inhibitor (e.g., anti-IFNAR antibody) for cross-study comparisons .

Q. What experimental strategies optimize this compound concentration in complex co-treatment studies (e.g., with TLR agonists or checkpoint inhibitors)?

  • Dose matrix experiments : Test this compound (2–20 μM) alongside varying concentrations of co-treatments (e.g., poly(I:C) or anti-PD-1) to identify synergistic or antagonistic effects.
  • Time-course analysis : Pre-treat cells with this compound for 1–2 hours before adding stimuli to ensure receptor blockade prior to pathway activation .

Q. How can researchers distinguish this compound’s effects on canonical vs. non-canonical IFN signaling pathways?

  • Phospho-STAT1/STAT2 profiling : Use Western blotting to assess activation of canonical JAK-STAT pathways.
  • RNA sequencing : Identify non-canonical pathways (e.g., MAPK/NF-κB) by comparing transcriptomic profiles of treated vs. untreated cells.
  • Cross-inhibition : Combine this compound with JAK inhibitors (e.g., ruxolitinib) to isolate non-canonical signaling .

Q. Data Contradiction and Reproducibility

Q. What controls are essential to ensure reproducibility in this compound studies?

  • Positive controls : Include a known IFNAR antagonist (e.g., anti-IFNAR monoclonal antibody) to validate experimental setups.
  • Solvent controls : Test DMSO concentrations equivalent to those in inhibitor treatments to rule out solvent-mediated artifacts.
  • Batch consistency : Verify compound activity across multiple lots using standardized BM-pDC assays .

Q. How can researchers resolve conflicting data on this compound’s impact on IL-12 production?

While some studies report minimal IL-12 modulation , others suggest indirect effects via crosstalk. To clarify:

  • Multi-cytokine panels : Use Luminex or flow cytometry to quantify IL-12p70, IL-12p40, and related cytokines (e.g., IL-23).
  • Conditioned media experiments : Test whether this compound-treated BM-pDC supernatants alter IL-12 production in co-cultured macrophages .

Q. Methodological Best Practices

Q. What in vivo models are suitable for testing this compound’s therapeutic potential?

  • Autoimmunity models : Use IFN-α-driven lupus models (e.g., MRL/lpr mice) to assess disease attenuation.
  • Viral infection models : Evaluate this compound in MVA-challenged mice, monitoring viral load and immune cell infiltration.
  • Pharmacokinetics : Measure plasma half-life and tissue distribution via LC-MS, noting rapid clearance may necessitate sustained-release formulations .

Q. How should researchers document and share this compound data for reproducibility?

Adhere to FAIR principles:

  • Metadata : Report BM-pDC differentiation protocols, stimulus details, and inhibitor batch numbers.
  • Open-access repositories : Deposit raw data (e.g., RNA-seq files, dose-response curves) in platforms like Figshare or Zenodo.
  • MIAME/MIACA compliance : Follow minimum information guidelines for immunological assays .

属性

IUPAC Name

N-methyl-1-(2-naphthalen-1-ylsulfanylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NS/c1-19-13-15-8-3-5-11-17(15)20-18-12-6-9-14-7-2-4-10-16(14)18/h2-12,19H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDXDNUPVVYWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1SC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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